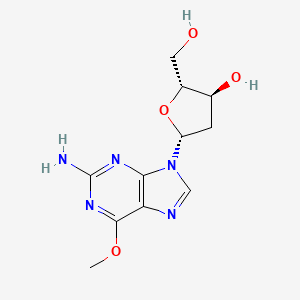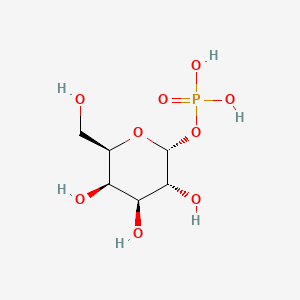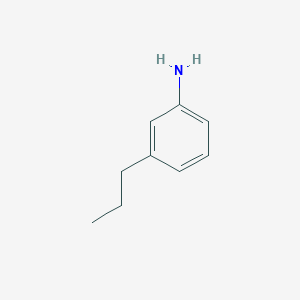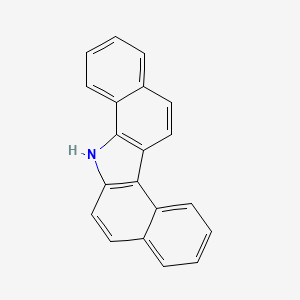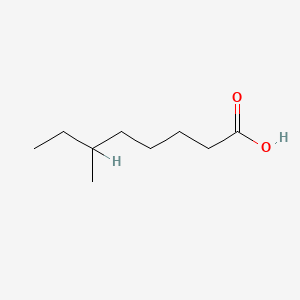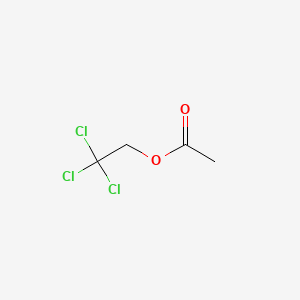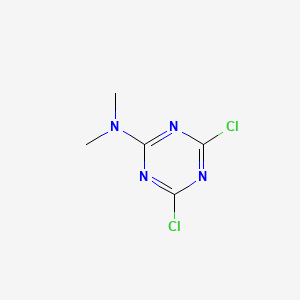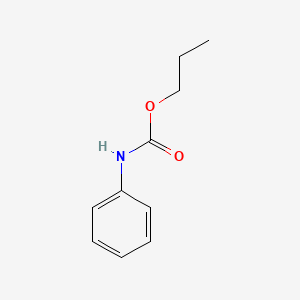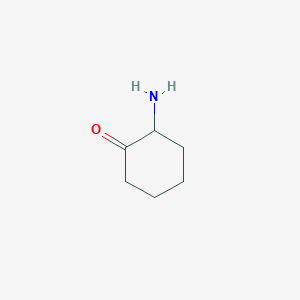
2-Aminociclohexanona
Descripción general
Descripción
2-Aminocyclohexanone is a cyclic amine with the molecular formula C6H11NO. It is a compound of interest in various fields of scientific research due to its unique properties and potential applications. The structure of 2-Aminocyclohexanone consists of a cyclohexane ring with an amino group and a ketone group attached to it. This compound is known for its versatility in chemical reactions and its role as an intermediate in the synthesis of various biologically active compounds .
Aplicaciones Científicas De Investigación
2-Aminocyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the development of new pharmaceuticals.
Industry: 2-Aminocyclohexanone is used in the production of fine chemicals, agrochemicals, and other industrial products
Mecanismo De Acción
Target of Action
It is known that amines and ketones, such as 2-aminocyclohexanone, can react with various biological targets, including proteins and enzymes .
Mode of Action
2-Aminocyclohexanone, being an amine and a ketone, can undergo various chemical reactions. One such reaction is with hydroxylamine to form oximes or with hydrazine to form hydrazones . In these reactions, the nitrogen acts as the nucleophile instead of the oxygen. The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones suggests that it may interact with aldehydes and ketones, which are involved in various metabolic pathways .
Pharmacokinetics
The properties of amines and ketones, in general, suggest that they can be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The formation of oximes and hydrazones suggests that it may lead to changes in the structure and function of target molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Aminocyclohexanone involves the reaction of cyclohexanone with ammonia or an amine under specific conditions. For example, the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base can yield 2-Aminocyclohexanone. Another method involves the reduction of 2-nitrocyclohexanone using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
In industrial settings, 2-Aminocyclohexanone can be produced through the catalytic hydrogenation of 2-nitrocyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminocyclohexanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 2-cyclohexenone or other related compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Aminocyclohexanone can yield 2-aminocyclohexanol, which involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in 2-Aminocyclohexanone can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: 2-Cyclohexenone, cyclohexanone derivatives.
Reduction: 2-Aminocyclohexanol.
Substitution: Various substituted 2-aminocyclohexanone derivatives
Comparación Con Compuestos Similares
2-Aminocyclohexanone can be compared with other similar compounds, such as:
2-Aminocyclohexanol: This compound is the reduced form of 2-Aminocyclohexanone and has similar chemical properties but different reactivity due to the presence of a hydroxyl group instead of a ketone group.
2-Phenyl-2-aminocyclohexanone: This compound is a ketamine analogue and has different physiological effects due to the presence of a phenyl group.
Cyclohexanone: The parent compound of 2-Aminocyclohexanone, which lacks the amino group and has different reactivity and applications
The uniqueness of 2-Aminocyclohexanone lies in its combination of an amino group and a ketone group on a cyclohexane ring, which provides it with distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-aminocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPEYHLAKSCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328776 | |
| Record name | 2-aminocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22374-48-7 | |
| Record name | 2-aminocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



